molecular formula C12H21ClO2S B13642521 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride

1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13642521
M. Wt: 264.81 g/mol
InChI Key: SKJHYECCVFIDQC-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClO2S. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonamide derivatives. It is characterized by a cyclopropane ring attached to a sulfonyl chloride group, with a cyclohexylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with a suitable cyclohexylpropyl precursor. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps such as distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed .

Comparison with Similar Compounds

Uniqueness: 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride is unique due to its specific substituent, which can influence its reactivity and the properties of the resulting derivatives. The cyclohexylpropyl group can provide steric hindrance and hydrophobic interactions that are not present in simpler analogs .

Properties

Molecular Formula

C12H21ClO2S

Molecular Weight

264.81 g/mol

IUPAC Name

1-(2-cyclohexylpropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C12H21ClO2S/c1-10(11-5-3-2-4-6-11)9-12(7-8-12)16(13,14)15/h10-11H,2-9H2,1H3

InChI Key

SKJHYECCVFIDQC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CC1)S(=O)(=O)Cl)C2CCCCC2

Origin of Product

United States

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